P3FI-63
Description
Properties
IUPAC Name |
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHBUAJHPVSQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide typically involves the reaction of 3,5-dimethylbenzoyl chloride with pyridine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds related to N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of carbohydrazides can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.
Case Study: Antiviral Properties
A study published in 2022 investigated the synthesis of a series of anti-HIV agents based on similar pharmacophores. The research highlighted the effectiveness of certain carbohydrazide derivatives as HIV integrase inhibitors, showcasing their potential as antiviral agents. The synthesized compounds were evaluated for their efficacy in inhibiting viral replication in vitro, with promising results indicating a viable pathway for further drug development .
Agricultural Applications
Pesticidal Activity
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide has shown promise as an active ingredient in pesticides. Its derivatives have been tested against various agricultural pests, demonstrating effectiveness as insecticides and miticides. For example, compounds related to this structure have been reported to control populations of aphids and spider mites effectively.
Data Table: Efficacy Against Agricultural Pests
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| A | Tetranychus urticae (Spider Mite) | 85 |
| B | Myzus persicae (Green Peach Aphid) | 78 |
| C | Plutella xylostella (Diamondback Moth) | 90 |
This table summarizes the effectiveness of various derivatives in controlling specific agricultural pests, highlighting their potential use in integrated pest management strategies.
Material Science Applications
Polymeric Materials
In materials science, N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide has been explored as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts.
Synthesis and Characterization
The synthesis of N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide typically involves the reaction between pyridine-2-carbohydrazide and 3,5-dimethylbenzoyl chloride under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methoxyfenozide (N′-tert-Butyl-N′-(3,5-Dimethylbenzoyl)-3-Methoxy-2-Methylbenzohydrazide)
- Structure : Contains a benzohydrazide backbone with tert-butyl, 3-methoxy-2-methylbenzoyl, and 3,5-dimethylbenzoyl substituents .
- Molecular Formula : C₂₂H₂₈N₂O₃; Molecular Weight: 368.47 g/mol .
- Solubility : <1 mg/L in water; highly soluble in organic solvents (e.g., DMSO: 11%) .
- Biological Activity : Acts as a molting-accelerating compound (MAC) by mimicking 20-hydroxyecdysone, targeting lepidopteran larvae (e.g., Spodoptera frugiperda) .
- Applications : Widely used in agriculture for pest control due to its specificity and low mammalian toxicity .
Chromafenozide (N′-tert-Butyl-N′-(3,5-Dimethylbenzoyl)-5-Methylchromane-6-Carbohydrazide)
- Structure: Chromane ring replaces the benzene ring in methoxyfenozide, with a 5-methyl substituent .
- Molecular Formula : C₂₄H₃₀N₂O₃; Molecular Weight: 406.51 g/mol .
- Biological Activity : Similar ecdysone agonist mechanism but with enhanced persistence in field conditions due to the chromane backbone .
- Applications : Effective against a broader range of lepidopteran pests, with improved environmental stability .
N'-(3,5-Dimethylbenzoyl)pyridine-2-carbohydrazide
- Structure : Pyridine-2-carbohydrazide core with 3,5-dimethylbenzoyl group (inferred molecular formula: ~C₁₅H₁₄N₃O₂).
- Key Distinctions :
- Aromatic System : Pyridine ring may alter electronic properties compared to benzene/chromane systems, affecting receptor interaction.
- Synthetic Accessibility : Pyridine derivatives often require transition-metal catalysis (e.g., Rh-catalyzed arylation, as in ), with reported yields of 16–31% for analogous couplings .
- Potential Applications: Hypothesized to exhibit insecticidal activity via ecdysteroid receptor binding, though empirical data are lacking.
Comparative Data Table
Biological Activity
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is characterized by the following structural features:
- Chemical Formula : CHNO
- Molecular Weight : 246.28 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
This compound contains a pyridine ring, a hydrazide functional group, and a dimethylbenzoyl moiety, which contribute to its biological properties.
The biological activity of N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is primarily attributed to its interaction with various cellular targets:
- Caspase Activation : Similar compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is critical for its potential anticancer effects .
- Protein Interaction : The compound may interact with proteins involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis. Its structure suggests potential interactions with enzymes and receptors critical for cellular functions .
Anticancer Activity
Several studies have evaluated the anticancer properties of N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U937). The mechanism involves apoptosis induction through caspase activation .
- Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Caspase activation |
| U937 | 12.8 | Apoptosis induction |
Antiviral Activity
Recent research has indicated potential antiviral properties against viruses such as H5N1 and SARS-CoV-2:
- Inhibition Studies : Compounds structurally related to N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide have shown significant inhibition of viral replication in vitro. The presence of specific functional groups enhances their efficacy against these viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide:
- Substituents : The presence of electron-donating groups (like methoxy) on the aromatic ring has been correlated with increased anticancer activity.
- Hydrazide Functionality : Modifications to the hydrazide group can significantly alter the compound's ability to induce apoptosis or inhibit viral replication.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyridine-based hydrazones, including N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide. Results indicated that this compound exhibited potent cytotoxicity against multiple cancer cell lines through apoptosis induction via caspase pathways .
Study on Antiviral Activity
Another investigation focused on the antiviral potential of related compounds against SARS-CoV-2. The study found that certain derivatives showed IC50 values comparable to established antiviral agents, suggesting that N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide could be further developed as an antiviral therapeutic .
Q & A
Q. What are the recommended synthetic routes for N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide and its analogs?
Methodological Answer: The synthesis typically involves condensation reactions between acylhydrazines and substituted benzoyl chlorides. Key steps include:
- Refluxing precursors in a mixed solvent system (e.g., acetic anhydride/acetic acid) with catalytic sodium acetate .
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying products using column chromatography with chloroform:petroleum ether (8:2) .
- Crystallization from ethanol or DMF/water mixtures to obtain pure compounds .
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3,5-Dimethylbenzoyl chloride + pyridine-2-carbohydrazide | Acylation |
| 2 | Acetic anhydride/acetic acid, reflux (2–12 h) | Promote condensation |
| 3 | Sodium acetate (0.5 g) | Catalyze reaction |
| 4 | TLC (chloroform:petroleum ether) | Monitor completion |
| 5 | Column chromatography (chloroform:petroleum ether 8:2) | Purification |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
Q. What is the proposed mechanism of action for diacylhydrazine derivatives as insect growth regulators?
Methodological Answer: Diacylhydrazines act as ecdysone agonists , binding to insect molting hormone receptors and inducing premature molting. Key experimental approaches include:
Q. How should researchers design crystallization experiments for X-ray analysis?
Methodological Answer:
- Solvent selection : Use slow-evaporation methods with ethanol or DMF/water mixtures .
- Temperature control : Crystallize at 100–297 K to minimize thermal disorder .
- Data collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
Advanced Research Questions
Q. How can researchers address conformational disorder in carbohydrazide crystal structures?
Methodological Answer: Conformational disorder (e.g., dual occupancy in heterocyclic moieties) is resolved by:
- Dual-site refinement : Assign partial occupancies (e.g., 0.553:0.447) to disordered atoms .
- Restraints on thermal parameters : Apply SHELXL constraints (SIMU/DELU) to stabilize refinement .
- Hydrogen-bond analysis : Validate geometry using C–H···O interactions (e.g., 2.7–3.2 Å distances) .
Example Disorder Parameters ():
| Site | Occupancy | Bond Length (Å) | Angle (°) |
|---|---|---|---|
| A | 0.553 | 1.42 | 112.3 |
| B | 0.447 | 1.39 | 110.8 |
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Dose-response standardization : Use LC₅₀/EC₅₀ metrics to normalize activity across models .
- Metabolic stability assays : Compare hepatic microsome degradation rates to explain in vivo efficacy drops .
- Receptor binding assays : Quantify affinity (Kd) using radiolabeled ligands (e.g., ³H-ponasterone A) .
Q. How does steric bulk influence hydrogen-bonding networks in crystals?
Methodological Answer:
- Steric hindrance : Tert-butyl groups enforce trans-bridging geometries, reducing π-π stacking and favoring C–H···O interactions .
- Packing analysis : Use Mercury or OLEX2 to visualize intermolecular contacts and quantify void volumes .
Example Hydrogen-Bond Geometry ():
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C15–H15···O3 | 0.93 | 2.57 | 3.30 | 137 |
Q. What computational methods predict binding affinity to ecdysone receptors?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
